(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.: 869318-89-8
VCID: VC8185199
InChI: InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m0/s1
SMILES: CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N
Molecular Formula: C13H18F3N
Molecular Weight: 245.28 g/mol

(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine

CAS No.: 869318-89-8

Cat. No.: VC8185199

Molecular Formula: C13H18F3N

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine - 869318-89-8

Specification

CAS No. 869318-89-8
Molecular Formula C13H18F3N
Molecular Weight 245.28 g/mol
IUPAC Name (1S)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine
Standard InChI InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m0/s1
Standard InChI Key UYCLWAPCXBUSGP-LBPRGKRZSA-N
Isomeric SMILES CC(C)CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N
SMILES CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N
Canonical SMILES CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure (Figure 1) includes:

  • A pentan-1-amine backbone with a chiral center at the 1-position (S-configuration).

  • A 4-(trifluoromethyl)phenyl group attached to the amine, contributing to lipophilicity and metabolic stability.

  • A 4-methyl substituent on the pentane chain, influencing steric and electronic properties.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name(S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine
Molecular FormulaC₁₃H₁₈F₃N
Molecular Weight245.28 g/mol
SMILES NotationCC(C)CCC@@HN
InChIKeyUYCLWAPCXBUSGP-LBPRGKRZSA-N
XLogP33.7

Stereochemical Considerations

The (S)-enantiomer is distinct from its (R)-counterpart (CAS 884603-39-8), which exhibits different spatial arrangements affecting receptor binding and metabolic pathways . Enantiomeric purity is critical in drug development, as demonstrated by the differential activity of fluoxetine enantiomers .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is publicly documented, analogous methods for related trifluoromethylated amines suggest plausible pathways:

Route 1: Reductive Amination

  • Intermediate Formation: React 4-(trifluoromethyl)benzaldehyde with 4-methylpentan-1-amine under acidic conditions to form a Schiff base.

  • Reduction: Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the amine .

Route 2: Claisen Condensation Followed by Reduction

  • Step 1: Claisen condensation of acetophenone derivatives with ethyl formate to form α,β-unsaturated ketones .

  • Step 2: Condensation with methylamine hydrochloride to yield propenone intermediates.

  • Step 3: Sodium borohydride reduction in acetic acid to produce the amine .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldSource
Claisen CondensationAcetophenone, ethyl formate, base~70%
Propenone FormationMethylamine hydrochloride, H₂O~85%
Borohydride ReductionNaBH₄, glacial acetic acid, 5–15°C~75%

Industrial-Scale Production

Industrial synthesis likely employs continuous-flow reactors to optimize yield and enantiomeric excess (ee). Chiral resolution techniques (e.g., enzymatic kinetic resolution) may enhance ee >98% .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (XLogP3): 3.7, indicating high lipophilicity .

  • Solubility: Predominantly soluble in organic solvents (e.g., ethyl acetate, DMSO) with limited aqueous solubility (<1 mg/mL at 25°C).

Spectral Data

NMR (Predicted) :

  • ¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.85 (m, 1H, CH-NH₂), 2.10–1.20 (m, 7H, CH₂/CH₃).

  • ¹⁹F NMR: δ -57.0 (s, CF₃).

Mass Spectrometry:

  • ESI-MS: m/z 246.1 [M+H]⁺ .

Biological Activity and Toxicology

In Vitro Studies

Limited data exist, but structurally similar compounds show:

  • MIC Values: 18.7–35.8 µM against Mycobacterium tuberculosis .

  • Cytotoxicity: IC₅₀ >10 µM in THP-1 cells, suggesting low acute toxicity .

ADMET Profile

  • Absorption: High gastrointestinal permeability (LogP >3).

  • Metabolism: Hepatic CYP450 oxidation of the trifluoromethyl group.

  • Excretion: Primarily renal (>70%) .

Comparison with Analogous Compounds

Table 3: Structural and Functional Analogues

CompoundKey DifferencesBioactivitySource
(R)-4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amineOpposite configuration at C1Unreported
4-Methyl-1-(4-methylphenyl)pentan-1-amineLacks CF₃ groupLower logP (2.9)
5-Chloro-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamideAmide derivativeMIC = 18.7 µM (M. tuberculosis)

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